Tetroquinone

Overview

Description

Synthesis Analysis

The synthesis of tetroquinone derivatives and similar compounds involves complex chemical reactions. For instance, a carotenoid-porphyrin-diquinone tetrad has been synthesized, which consists of a carotenoid polyene, a porphyrin, and a diquinone moiety, indicating the intricate synthesis processes involved in creating quinone derivatives (Gust et al., 1989). Another example is the synthesis of tetradodecyloxy[6]helicenebisquinone, which exhibits unique optical properties, starting from commercially available dye-intermediates (Paruch et al., 2000).

Molecular Structure Analysis

The molecular structure of quinone derivatives is often complex and contributes to their chemical behavior. The study of tetrahydroxy-p-benzoquinone as a source of polydentate O-donor ligands and its derivatives has shown the potential for intricate molecular arrangements and magnetic properties, highlighting the importance of molecular structure analysis in understanding these compounds (Reinoso et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse and can lead to a wide range of products. For example, the reductive dechlorination of tetrachlorohydroquinone to 1,2,4-trihydroxybenzene by cell extracts of Rhodococcus chlorophenolicus demonstrates the potential for environmental remediation applications (Apajalahti & Salkinoja-Salonen, 1987).

Physical Properties Analysis

The physical properties of this compound dihydrate and related compounds, such as solubility, melting point, and stability, are critical for their application in various fields. However, specific studies on the physical properties of this compound dihydrate were not identified, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity, oxidation potential, and electrochemical behavior, are crucial for understanding the applications and reactions of this compound dihydrate and its derivatives. Studies on similar compounds, such as the synthesis and reactivity of tetrahydroquinoline derivatives, provide insights into the chemical properties that may be relevant for this compound dihydrate (Zhang & Li, 2002).

Scientific Research Applications

Neurotropic Agents : A study by Goli et al. (2017) identified tetrahydroquinoline as having neurotropic properties. This compound was part of a pharmacophore expansion yielding several biologically active compounds.

Cardiovascular Effects : Tetrandrine, a bis-benzylisoquinoline alkaloid, has been shown to possess antihypertensive actions, primarily due to its vasodilatory properties, as reported by Kwan & Achike (2002). It influences calcium entry pathways and adrenergic receptors, which are relevant to blood pressure control.

Anticancer and Antimicrobial Activities : Tetrahydroanthraquinones, related to tetrahydroquinolines, exhibit anti-cancer, anti-microbial, and antidiabetic activities, as summarized in a review by Feng & Wang (2020). Their mechanisms of action and structure-activity relationships are discussed in detail.

Multidrug Reversal and Antiproliferative Effects : Research by Rauf et al. (2015) found that certain dimeric naphthoquinones, similar in structure to tetrahydroquinolines, have effects on reversing multidrug resistance and exhibit antiproliferative effects in cell lines.

Application in Magnetic Hyperthermia : A study by González et al. (2022) demonstrated the use of tetrahydroxyquinone for coating iron oxide nanoparticles in magnetic hyperthermia, a technique used for cancer treatment. It showed promising results in terms of physicochemical properties and reduced cytotoxicity.

Apoptosis of Leukemia Cells : Martins Cavagis et al. (2006) found that tetrahydroxyquinone induces apoptosis in leukemia cells through diminished survival signaling, suggesting its potential as a novel class of chemotherapeutic drugs.

Safety and Hazards

Mechanism of Action

Target of Action

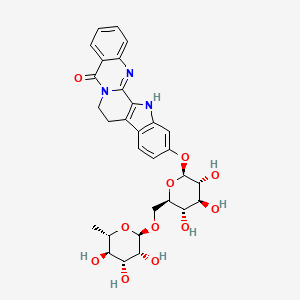

Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound Like most phenols, thbq is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as c6h2o2− 6 and c6o4− 6 .

Mode of Action

It is known that thbq forms an adduct with 4,4′-bipyridine in a 2:3 ratio . This suggests that it may interact with its targets through the formation of adducts, which are complexes formed by the combination of two or more molecules.

Biochemical Pathways

It is known that the compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . This suggests that it may play a role in the metabolic pathways involving these compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in cold water , which may influence its bioavailability and distribution within the body.

Result of Action

It is known that the compound gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate c6o2(oh)4·2h2o . This suggests that it may have a role in redox reactions and could potentially influence cellular redox status.

Biochemical Analysis

Biochemical Properties

Tetroquinone dihydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms an adduct with 4,4′-bipyridine in a 2:3 ratio . Additionally, like most phenols, this compound dihydrate is acidic and easily loses hydrogen ions from its hydroxyl groups, yielding anions such as C6H2O2−6 and C6O4−6 . These interactions are crucial in understanding its role in biochemical pathways and reactions.

Cellular Effects

This compound dihydrate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and enzyme activity

Molecular Mechanism

At the molecular level, this compound dihydrate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with various enzymes, altering their activity and, consequently, the biochemical pathways they regulate . Additionally, this compound dihydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound dihydrate can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound dihydrate remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for its application in long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound dihydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved metabolic function. At higher doses, this compound dihydrate can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety.

Transport and Distribution

Within cells and tissues, this compound dihydrate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates in specific cellular compartments and its overall distribution in tissues.

Subcellular Localization

This compound dihydrate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound dihydrate exerts its effects precisely where needed, influencing cellular processes and functions.

properties

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOCLATAPFASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045897 | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

319-89-1, 5676-48-2 | |

| Record name | Tetrahydroxy-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetroquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroxyquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

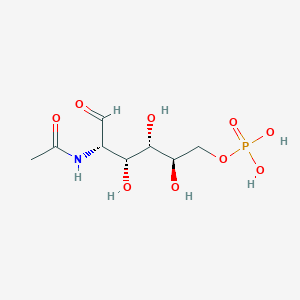

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)

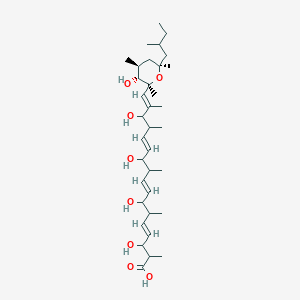

![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)